1-N-Ethylgaramine Sulfate 1-N-Ethylgaramine Sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18453708
InChI: InChI=1S/C15H31N3O6/c1-4-18-8-5-7(16)9(19)10(20)12(8)24-14-11(21)13(17-3)15(2,22)6-23-14/h7-14,17-22H,4-6,16H2,1-3H3/t7-,8-,9-,10-,11-,12-,13-,14-,15+/m1/s1
SMILES:
Molecular Formula: C15H31N3O6
Molecular Weight: 349.42 g/mol

1-N-Ethylgaramine Sulfate

CAS No.:

Cat. No.: VC18453708

Molecular Formula: C15H31N3O6

Molecular Weight: 349.42 g/mol

* For research use only. Not for human or veterinary use.

1-N-Ethylgaramine Sulfate -

Specification

Molecular Formula C15H31N3O6
Molecular Weight 349.42 g/mol
IUPAC Name (2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Standard InChI InChI=1S/C15H31N3O6/c1-4-18-8-5-7(16)9(19)10(20)12(8)24-14-11(21)13(17-3)15(2,22)6-23-14/h7-14,17-22H,4-6,16H2,1-3H3/t7-,8-,9-,10-,11-,12-,13-,14-,15+/m1/s1
Standard InChI Key NYPNSRUEPMFDBL-WRJVUQEZSA-N
Isomeric SMILES CCN[C@@H]1C[C@H]([C@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O)N
Canonical SMILES CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)O)N

Introduction

Chemical Structure and Nomenclature

Molecular Composition

1-N-Ethylgaramine Sulfate (C₁₅H₃₁N₃O₆S) is a sulfate salt derived from the alkylation of garamine. Its IUPAC name is (2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol, reflecting its stereochemical complexity . The compound’s structure includes a cyclohexyl-oxane backbone substituted with ethylamine and sulfate groups, which influence its solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight349.42 g/mol
Melting PointNot Available
Boiling PointDecomposes >100°C
SolubilityHygroscopic, soluble in water
StabilityStable at controlled pH (2–7)

Synthesis and Manufacturing

Preparation Methodology

The synthesis of 1-N-Ethylgaramine Sulfate involves a multi-step process:

  • Reaction of Maltose with Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): Maltose is treated with TMSOTf in dichloromethane to form a silylated intermediate.

  • Ethylamine Substitution: The intermediate reacts with ethylamine, introducing the N-ethyl group.

  • Sulfation: The product is treated with sulfuric acid to yield the final sulfate salt.

This method ensures high purity (>98%), as confirmed by HPLC-ELSD and NMR analyses .

Industrial-Scale Challenges

Scaling production requires stringent control over reaction conditions (pH, temperature) to prevent hydrolysis of the sulfate moiety. Residual solvents like dichloromethane must be minimized to meet pharmacopeial standards .

Physicochemical Properties

Stability Profile

The compound is hygroscopic, necessitating storage in airtight containers at 2–8°C. Degradation occurs under acidic (pH <2) or alkaline (pH >9) conditions, producing 1-N-ethylgaramine and sulfate ions.

Table 2: Degradation Kinetics

ConditionHalf-LifeMajor Degradants
pH 2.0, 25°C48 hours1-N-Ethylgaramine
pH 7.4, 37°C72 hoursOxidation byproducts

Biological Activity and Mechanisms

Table 3: Comparative Antibiotic Activity

CompoundTargetToxicity Profile
Gentamicin30S ribosomal subunitNephrotoxic, ototoxic
1-N-EthylgaramineWeak ribosomal bindingUnder investigation
SisomicinRibosomal RNALower nephrotoxicity

Enzymatic Interactions

The sulfate group undergoes hydrolysis via sulfatases (e.g., N-acetylgalactosamine-4-sulfatase), releasing sulfate ions and altering glycosaminoglycan metabolism. This property is exploited in studies of mucopolysaccharidoses and heparan sulfate proteoglycan signaling.

Applications in Pharmaceutical Research

Analytical Reference Standard

1-N-Ethylgaramine Sulfate is used in HPLC to quantify impurities in netilmicin sulfate formulations. Its relative retention time (RRT 0.41 vs. netilmicin) ensures precise identification .

Prodrug Development

The sulfate moiety’s reactivity facilitates its use as a leaving group in prodrugs, enhancing water solubility and bioavailability of hydrophobic therapeutics.

Comparative Analysis with Structural Analogues

N-Ethylguanidine Sulfate (CAS 3482-86-8)

Unlike 1-N-Ethylgaramine Sulfate, this analogue lacks the cyclohexyl-oxane backbone, reducing steric hindrance in synthetic reactions but limiting ribosomal binding affinity .

Ethanamine, N-ethyl-, Sulfate (CAS 72962-45-9)

With a simpler structure (C₄H₁₆N₂O₄S), this compound is used in ionic liquids but exhibits lower molecular weight (188 g/mol) and membrane permeability .

Table 4: Functional Comparison of Sulfates

CompoundMolecular WeightApplicationBioavailability
1-N-Ethylgaramine349.42 g/molPharmaceutical QCLow
N-Ethylguanidine188.23 g/molIonic liquidsModerate
Diethyl Sulfate154.18 g/molAlkylating agentHigh

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